molecular formula C7H12ClNO B13481584 8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride

8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride

Cat. No.: B13481584
M. Wt: 161.63 g/mol
InChI Key: MLTYVUJZQLTXBJ-UHFFFAOYSA-N
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Description

8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.6 g/mol. This compound is known for its unique tricyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Azatricyclo[4.2.1.0,3,7]nonane hydrochloride: Similar tricyclic structure but lacks the oxygen atom.

    Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride: Another tricyclic compound with different substituents.

Uniqueness

8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its tricyclic structure. This feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

8-oxa-4-azatricyclo[4.2.1.03,7]nonane;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-4-3-8-6-2-5(1)9-7(4)6;/h4-8H,1-3H2;1H

InChI Key

MLTYVUJZQLTXBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C(C1CN3)O2.Cl

Origin of Product

United States

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